Valerianol

Description

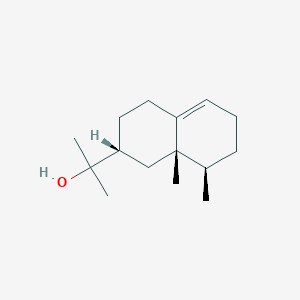

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWIFDHBNGIVPO-KYOSRNDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317373 | |

| Record name | (+)-Valerianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20489-45-6 | |

| Record name | (+)-Valerianol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20489-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Valerianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Distribution of Valerianol

This document provides a comprehensive overview of this compound, a sesquiterpenoid alcohol of the eremophilane (B1244597) type with the molecular formula C₁₅H₂₆O.[1][2][3] this compound is a significant bioactive compound found in various plant species and is noted for its potential sedative and anxiolytic properties, primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.[2]

Natural Sources and Geographical Distribution

This compound is predominantly found in the essential oils extracted from the underground parts (roots and rhizomes) of specific plant species. The primary sources are concentrated within the Valeriana and Nardostachys genera.

Valeriana Species

The genus Valeriana encompasses over 435 species with centers of diversity in Eurasia and the Andean regions of South America.[4][5] The most well-documented source of this compound is Valeriana officinalis, commonly known as valerian.

-

Valeriana officinalis L.: This perennial herb is native to Europe and southwestern Asia and has become naturalized in North America.[6][7] It thrives in damp conditions but can adapt to drier soils, often found along riverbanks, in wet meadows, and on roadsides.[7][8] The chief constituent of V. officinalis is the essential oil present in its dried root, with content varying from 0.5% to 2.0%.[6] this compound is a key component of this oil.[1][2]

-

Valeriana pilosa: This species, found in the Andean region, particularly in Peruvian folk medicine, also contains this compound in its essential oil.[9]

Nardostachys Species

-

Nardostachys jatamansi (DC.) : Commonly known as Spikenard or Jatamansi, this small, aromatic, perennial herb is a significant source of sesquiterpenoids, including this compound and the related principal sesquiterpene, valeranone (B159243) (also known as jatamansone).[10][11][12] It grows in the alpine regions of the Himalayas at altitudes of 3,000 to 5,000 meters, spanning areas of India, Nepal, Bhutan, and China.[13] Due to overharvesting for its use in traditional medicine and perfumes, N. jatamansi is now considered an endangered species.[13]

Other Sources

This compound has also been identified as a constituent in certain Eucalyptus species, indicating its presence is not strictly limited to the Caprifoliaceae family.[1]

Quantitative Analysis of this compound Content

The concentration of this compound in the essential oil of Valeriana officinalis is highly variable and is significantly influenced by factors such as geographical origin, genetics (ploidy level), harvest time, and cultivation conditions.[1][14] This variability underscores the importance of standardizing raw materials for clinical and pharmaceutical applications.

| Plant Species | Geographical Origin | Plant Part | This compound Content (% of Essential Oil) | Total Essential Oil Yield (% of Dry Weight) |

| Valeriana officinalis | Western Serbia | Root | 57.3% | Not Specified |

| Valeriana officinalis | Latvia | Root | 8.69% - 22.89% | 0.40% - 1.88% |

| Valeriana officinalis | Ukraine | Root | 18.2% | Not Specified |

| Valeriana officinalis | Estonia | Root | 0.3% - 16.7% | 0.28% - 1.16% |

| Valeriana pilosa | Peru | Root | 0.2% - 18.2% (Range for genus) | Not Specified |

Data compiled from sources:[1][9][15][16][17][18][19]

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants via the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol.[1][20] This pathway provides the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), for all isoprenoids.

The key stages are:

-

Acetyl-CoA to FPP: The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is reduced to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. IPP is isomerized to DMAPP.[1]

-

FPP Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the C15 precursor, farnesyl diphosphate (FPP).[1][20]

-

Cyclization: A specific sesquiterpene synthase (TPS) enzyme catalyzes the complex cyclization of the linear FPP molecule to form the characteristic bicyclic eremophilane carbon skeleton of this compound.[1] While several TPS genes have been identified in V. officinalis, such as VoTPS2, the precise enzyme responsible for the direct synthesis of the this compound precursor is still under investigation.[1][21]

References

- 1. This compound|C15H26O|Sesquiterpenoid for Research [benchchem.com]

- 2. (+)-Valerianol | 20489-45-6 | VAA48945 | Biosynth [biosynth.com]

- 3. scent.vn [scent.vn]

- 4. Plant Species of Sub-Family Valerianaceae—A Review on Its Effect on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valeriana - Wikipedia [en.wikipedia.org]

- 6. Valerian (herb) - Wikipedia [en.wikipedia.org]

- 7. Valeriana officinalis - Plant Finder [missouribotanicalgarden.org]

- 8. Valeriana officinalis (common valerian): Go Botany [gobotany.nativeplanttrust.org]

- 9. Valeriana pilosa Roots Essential Oil: Chemical Composition, Antioxidant Activities, and Molecular Docking Studies on Enzymes Involved in Redox Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Nardostachys - Wikipedia [en.wikipedia.org]

- 14. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 16. researchgate.net [researchgate.net]

- 17. farmaciajournal.com [farmaciajournal.com]

- 18. mail.meddocsonline.org [mail.meddocsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

Valerianol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerianol, a naturally occurring sesquiterpenoid alcohol, is a significant bioactive constituent of the essential oil derived from the roots and rhizomes of Valeriana officinalis.[1][2] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development. The document details its physicochemical properties, spectroscopic data, and relevant experimental methodologies. Furthermore, it elucidates the stereochemical nuances crucial for understanding its biological activity, particularly its interaction with GABAergic systems.

Chemical Identity and Physicochemical Properties

This compound is classified as an eremophilane-type sesquiterpenoid, characterized by a decahydronaphthalene (B1670005) ring system.[1] Its molecular formula is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol .[1][3] The IUPAC name for the most commonly cited stereoisomer is 2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [1][3] |

| Molecular Weight | 222.37 g/mol | [1][3] |

| CAS Number | 20489-45-6 | [1][2] |

| IUPAC Name | 2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

| Synonyms | Kusenol, Kusunol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 309.00 to 310.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 113.33 °C (236.00 °F) | [4] |

| Vapor Pressure | 0.000057 mmHg @ 25.00 °C (est.) | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [2][4] |

Chemical Structure and Stereochemistry

The core of this compound's structure is the eremophilane (B1244597) skeleton, a bicyclic sesquiterpenoid framework. It possesses three stereocenters, leading to multiple possible stereoisomers. The specific stereochemistry is crucial for its biological activity. The absolute configuration of naturally occurring (+)-valerianol has been determined as (2R,8R,8aS).[2]

The stereochemical configuration of microbially produced this compound has been confirmed as (1R,4R,5S,7R)-valerianol through Nuclear Magnetic Resonance (NMR) analysis, indicating that the enzymatic synthesis is stereoselective.[1]

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the essential oil of Valeriana officinalis roots.

Protocol 1: Steam Distillation

-

Plant Material Preparation : Freshly harvested or dried roots of Valeriana officinalis are ground to a coarse powder.

-

Distillation : The powdered material is subjected to steam distillation for 3-4 hours. The steam carries the volatile essential oils, including this compound, from the plant material.

-

Condensation and Separation : The steam and oil vapor mixture is passed through a condenser. The resulting distillate, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil layer is separated from the aqueous layer using a separatory funnel.

-

Drying : The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 2: Column Chromatography

-

Stationary Phase : A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable solvent slurry (e.g., hexane).

-

Sample Loading : The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

-

Elution : The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : Fractions of the eluate are collected sequentially.

-

Analysis : Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled.

-

Solvent Evaporation : The solvent from the pooled fractions containing pure this compound is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Provides information about the proton environment in the molecule. Key signals for this compound include those for the methyl groups, methylene (B1212753) protons, and the hydroxyl proton.

-

¹³C NMR : Reveals the number and types of carbon atoms. Characteristic signals include those for the quaternary carbons, methine, methylene, and methyl carbons.

-

2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, which is critical for determining the relative stereochemistry of the chiral centers.

-

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common method for analyzing the volatile components of essential oils. The mass spectrum of this compound shows a molecular ion peak (M⁺) and characteristic fragmentation patterns that aid in its identification.

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl groups, olefinic proton, and protons adjacent to the hydroxyl group. |

| ¹³C NMR | Resonances for 15 carbon atoms, including quaternary, methine, methylene, and methyl carbons. |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 222, and characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretch), and absorptions in the 2900-3000 cm⁻¹ region (C-H stretch). |

X-ray Crystallography

Protocol 3: Single-Crystal X-ray Diffraction (General Protocol)

-

Crystallization : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., hexane, ethyl acetate).

-

Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates. This provides an unambiguous determination of the absolute stereochemistry.[2]

Biological Context: Interaction with GABAergic System

The sedative and anxiolytic properties of Valeriana officinalis extracts are largely attributed to the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] While valerenic acid, another constituent of valerian, has been more extensively studied for its GABAergic activity, sesquiterpenes like this compound are also believed to contribute to the overall pharmacological effect.[5]

The proposed mechanism involves the allosteric modulation of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Compounds like this compound are thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site, enhancing the effect of GABA.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and key experimental protocols related to this compound. The precise three-dimensional arrangement of its atoms is fundamental to its biological activity, particularly its interaction with the GABAergic system. A thorough understanding of these molecular features is essential for researchers and professionals involved in the study and development of new therapeutic agents derived from natural products. The provided data and methodologies offer a solid foundation for future research into the pharmacological potential of this compound and its derivatives.

References

Physical and chemical properties of Valerianol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerianol is a naturally occurring sesquiterpenoid alcohol found as a major constituent in the essential oil of Valeriana officinalis roots.[1][2] It is recognized for its characteristic woody and floral aroma and is believed to contribute to the sedative and anxiolytic properties of valerian root extracts. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its proposed mechanism of action.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pleasant, floral, and woody odor.[3] As a tertiary alcohol, it exhibits characteristic reactivity, including the potential for oxidation, reduction, and substitution reactions. It is generally stable under standard conditions but may be sensitive to heat and acidic conditions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | [4] |

| Synonyms | (+)-Valerianol, Kusunol | [4] |

| CAS Number | 20489-45-6 | [4] |

| Molecular Formula | C₁₅H₂₆O | [4] |

| Molecular Weight | 222.37 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pleasant, floral, woody | [3] |

| Boiling Point | 309.00 to 310.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 236.00 °F (113.33 °C) (TCC) | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (estimated 8.507 mg/L @ 25 °C) | N/A |

| Alcohol | Soluble | N/A |

| Organic Solvents | Moderately soluble | N/A |

Experimental Protocols

Isolation and Purification of this compound from Valeriana officinalis

The following is a general workflow for the isolation and purification of this compound from its natural source.

1. Extraction by Hydrodistillation:

-

Objective: To extract the essential oil containing this compound from the dried roots of Valeriana officinalis.

-

Procedure:

-

Finely grind the dried valerian roots.

-

Subject the ground material to hydrodistillation for several hours.

-

Collect the essential oil, which will separate from the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

2. Purification by Column Chromatography: [5][6][7][8][9]

-

Objective: To separate this compound from other components of the essential oil.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is typically used, starting with a non-polar mixture and gradually increasing the polarity. The exact gradient should be optimized based on Thin Layer Chromatography (TLC) analysis of the essential oil.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.

-

Dissolve the essential oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Begin elution with the mobile phase, gradually increasing the concentration of the more polar solvent (ethyl acetate).

-

Collect fractions of the eluate.

-

Monitor the separation by performing TLC on the collected fractions.

-

Combine the fractions containing pure this compound, as identified by TLC comparison with a standard if available.

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

-

Characterization of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS): [1][10][11][12]

-

Objective: To determine the purity of the isolated this compound and confirm its identity based on its retention time and mass spectrum.

-

Typical GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[10]

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Injector Temperature: 250 °C.[12]

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.[10]

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[12]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Results: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should be compared with a reference spectrum from a database (e.g., NIST).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: [3][13][14][15]

-

Objective: To elucidate the chemical structure of this compound.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Spectra to be acquired: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete structural assignment.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: [16][17][18][19][20]

-

Objective: To identify the functional groups present in the this compound molecule.

-

Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and absorptions in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching.

Table 3: Spectral Data for this compound

| Technique | Key Data Points / Observations | Source(s) |

| GC-MS | Kovats Retention Index (non-polar column): ~1640. Characteristic fragmentation pattern. | [10] |

| ¹³C NMR | Expected to show 15 distinct carbon signals. | |

| ¹H NMR | Complex spectrum with signals corresponding to methyl, methylene, and methine protons. | [13][15] |

| FT-IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹). | [17][18] |

Proposed Mechanism of Action

The sedative and anxiolytic effects of Valerian extracts are largely attributed to their interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[[“]] While the specific mechanism of this compound is not fully elucidated, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, similar to other sesquiterpenoids found in valerian, such as valerenic acid.[4][22][23][24][25]

This modulation is believed to occur at a binding site on the β-subunit of the GABA-A receptor.[4][26] By binding to this allosteric site, this compound is thought to enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Conclusion

This compound is a significant bioactive compound with interesting chemical properties and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for its isolation, purification, and characterization. Further research is warranted to fully elucidate its specific pharmacological effects and to explore its potential in the development of new therapeutic agents.

References

- 1. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

- 2. sciexplore.ir [sciexplore.ir]

- 3. researchgate.net [researchgate.net]

- 4. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Purification [chem.rochester.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. vipsen.vn [vipsen.vn]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. rsc.org [rsc.org]

- 16. Quality Control of Valerianae Radix by Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques [mdpi.com]

- 21. consensus.app [consensus.app]

- 22. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 25. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 26. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Valerianol Biosynthesis in Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valerianol, a sesquiterpenoid alcohol found in the roots of Valeriana officinalis, is a compound of significant interest due to its contribution to the plant's sedative and anxiolytic properties. Understanding its biosynthetic pathway is critical for metabolic engineering, synthetic biology applications, and ensuring the quality and efficacy of valerian-based pharmaceuticals. This guide provides a comprehensive overview of the current knowledge on this compound biosynthesis. While the specific this compound synthase in V. officinalis has not yet been definitively characterized, this document outlines the well-established upstream pathway that produces its precursor, farnesyl diphosphate (B83284) (FPP), and discusses the enzymatic step to this compound based on homologous enzymes identified in other plant species. It includes quantitative data on related pathway enzymes, detailed experimental protocols for gene and enzyme characterization, and visual diagrams of the core biochemical processes.

The this compound Biosynthetic Pathway

All terpenoids, including the C15 sesquiterpenoid this compound, originate from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, sesquiterpenoid biosynthesis predominantly occurs in the cytoplasm and utilizes the mevalonate (B85504) (MVA) pathway to produce these precursors.

Upstream: The Mevalonate (MVA) Pathway to Farnesyl Diphosphate (FPP)

The synthesis of this compound begins with the MVA pathway, which converts three molecules of acetyl-CoA into one molecule of IPP. This pathway is a cornerstone of isoprenoid metabolism in eukaryotes.

-

Acetyl-CoA to HMG-CoA: The pathway initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA to Mevalonate: HMG-CoA reductase (HMGR), a key rate-limiting enzyme, reduces HMG-CoA to mevalonate.

-

Mevalonate to IPP: Mevalonate is then phosphorylated twice and decarboxylated to yield IPP.

-

IPP Isomerization: IPP isomerase converts a portion of IPP to its more reactive isomer, DMAPP.

-

Chain Elongation to FPP: Farnesyl diphosphate synthase (FPPS), an essential prenyltransferase, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. This process first yields geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15), the direct precursor for all sesquiterpenes.[1][2][3][4] Overexpression of V. officinalis FPPS (VoFPS) in hairy root cultures has been shown to increase sesquiterpene hydrocarbon accumulation, indicating its crucial role in the pathway.

The Cyclization Step: FPP to this compound

The final and defining step in this compound biosynthesis is the conversion of the linear FPP precursor into the complex cyclic structure of this compound. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS).

While several sesquiterpene synthases have been identified in V. officinalis, such as valerena-1,10-diene synthase (VoTPS1) and germacrene C synthase (VoTPS7), the specific enzyme responsible for this compound production has not yet been isolated from this species.[5][6] However, research on other plants has provided a definitive template for this reaction. A novel this compound synthase, designated ChTPS1 , was identified in Camellia hiemalis.[7][8][9] This enzyme was shown to convert FPP directly into this compound as its primary product when expressed in engineered E. coli.[8][9] An ortholog, CsiTPS8 , was also identified in the tea plant (Camellia sinensis).[8] The official enzyme classification for this activity is This compound synthase (EC 4.2.3.204) , which catalyzes the reaction:

(2E,6E)-farnesyl diphosphate + H₂O = this compound + diphosphate[10]

Given the presence of a diverse family of terpene synthase genes (VoTPS) in Valeriana officinalis, it is highly probable that a homologous this compound synthase exists and performs this crucial cyclization step.[5][6]

Quantitative Data on Related Pathway Enzymes

Quantitative analysis of enzyme kinetics and gene expression provides critical insights into pathway flux and regulation. The following tables summarize available data for key terpene synthases identified in Valeriana officinalis and related species.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| VoTPS1 | V. officinalis | FPP | ~10 | 0.01 | [11] |

| VoTPS2 | V. officinalis | FPP | ~10 | 0.01 | [11] |

| VoGES | V. officinalis | GPP | 32 | 0.85 |[11][12] |

Table 2: Relative Gene Expression of VoTPS Genes in Different Tissues

| Gene | Root | Young Leaf | Mature Leaf | Stem | Primary Product | Reference(s) |

|---|---|---|---|---|---|---|

| VoTPS1 | High | Low | Low | Low | Valerena-1,10-diene | [5][13] |

| VoTPS2 | High | Low | Low | Low | Valerena-4,7(11)-diene | [5][13] |

| VoTPS7 | High | Low | Low | Low | Germacrene C | [5][13] |

| VoTPS3/4 | Constitutive | Constitutive | Constitutive | Constitutive | Not Determined | [5][13] |

| VoTPS5 | Constitutive | Constitutive | Constitutive | Constitutive | Not Determined | [5][13] |

| VoTPS6 | Constitutive | Constitutive | Constitutive | Constitutive | Not Determined | [5][13] |

(Expression levels are qualitative based on Fragments Per Kilobase of transcript per Million mapped reads (FPKM) and PCR data)

Experimental Protocols

The identification and characterization of terpene synthases like a putative this compound synthase from V. officinalis follows a well-established workflow combining molecular biology, biochemistry, and analytical chemistry.

Workflow for Terpene Synthase Identification and Characterization

Detailed Methodologies

Protocol 1: Gene Identification and Cloning [5][14][15]

-

RNA Extraction: Total RNA is isolated from V. officinalis root tissue, the primary site of sesquiterpene synthesis, using a commercial kit (e.g., OminiPlant RNA Kit) or a CTAB-based method. RNA quality is assessed via spectrophotometry (A260/280 ratio) and gel electrophoresis.

-

Transcriptome Sequencing: High-quality RNA is used to construct a cDNA library, which is then sequenced using a next-generation sequencing platform (e.g., Illumina or 454 pyrosequencing).

-

Bioinformatic Analysis: Raw sequence reads are assembled de novo into contigs. These contigs are then searched using TBLASTN algorithm with amino acid sequences of known terpene synthases to identify putative VoTPS genes.

-

Full-Length cDNA Isolation: The full open reading frames (ORFs) of candidate genes are obtained using RACE (Rapid Amplification of cDNA Ends) PCR if necessary.

-

Cloning: The full-length ORFs are amplified by PCR with high-fidelity polymerase and cloned into appropriate expression vectors for bacterial (e.g., pET series) or yeast (e.g., pESC series) systems.[5][16]

Protocol 2: Heterologous Expression and Enzyme Assay [14][17]

-

Host Transformation: The expression vector containing the candidate VoTPS gene is transformed into a suitable host, such as E. coli BL21(DE3) or an engineered S. cerevisiae strain optimized for terpenoid production.[18]

-

Protein Expression: Bacterial or yeast cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG in E. coli or by switching to a galactose-containing medium for yeast).

-

Protein Purification: Cells are harvested and lysed. If the protein is tagged (e.g., with a 6xHis-tag), it is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA or Cobalt affinity gel).[19]

-

Enzyme Activity Assay: The purified enzyme is incubated in a reaction buffer (e.g., 25 mM HEPES, pH 7.4) containing the substrate (FPP, ~2-20 µM) and a required metal cofactor (typically 10-15 mM MgCl₂).[2][14] The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the volatile terpene products are extracted from the aqueous phase using an organic solvent overlay (e.g., n-hexane or ethyl acetate).

Protocol 3: Product Identification by GC-MS [20][21][22]

-

Sample Preparation: The organic extract from the enzyme assay is dried over anhydrous sodium sulfate (B86663) and concentrated if necessary. An internal standard may be added for quantification.

-

GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 60°C and ramping up to 280°C.[20][21]

-

Mass Spectrometry: The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

-

Identification: The resulting mass spectrum of the product peak is compared to spectral libraries (e.g., NIST, Wiley) and, when possible, to an authentic chemical standard of this compound to confirm its identity. The retention time is also used as a confirmation parameter. For absolute structural elucidation, preparative-scale reactions are performed to obtain sufficient material for NMR spectroscopy.[9]

Protocol 4: Gene Expression Analysis by qRT-PCR [23][24][25]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from different V. officinalis tissues (root, stem, leaf) as described in Protocol 1. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit with oligo(dT) primers.[23]

-

Primer Design: Gene-specific primers are designed for the target VoTPS genes and a reference (housekeeping) gene (e.g., actin) for normalization.

-

Real-Time PCR: The qRT-PCR reaction is performed using a SYBR Green-based master mix on a real-time PCR instrument. The reaction includes the cDNA template, specific forward and reverse primers, and the master mix.[26]

-

Data Analysis: The relative expression level of the target gene is calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression to the reference gene. This allows for the comparison of transcript abundance across different tissues or under different experimental conditions.

References

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Farnesyl diphosphate synthase: the art of compromise between substrate selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional identification of valerena-1,10-diene synthase, a terpene synthase catalyzing a unique chemical cascade in the biosynthesis of biologically active sesquiterpenes in Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of novel sesquiterpene synthase genes that mediate the biosynthesis of this compound, which was an unknown ingredient of tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel sesquiterpene synthase genes that mediate the biosynthesis of this compound, which was an unknown ingredient of tea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EC 4.2.3.204 [iubmb.qmul.ac.uk]

- 11. Characterization of two geraniol synthases from Valeriana officinalis and Lippia dulcis: similar activity but difference in subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Terpene synthase variation in flowers of wild Aquilegia species from Northeastern Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 22. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 23. The Influence of Standardized Valeriana officinalis Extract on the CYP3A1 Gene Expression by Nuclear Receptors in In Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tmrjournals.com [tmrjournals.com]

- 25. The influence of standardized Valeriana officinalis extract on the CYP3A1 gene expression by nuclear receptors in in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Valerianol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, extraction, and isolation of Valerianol, a significant bioactive sesquiterpenoid alcohol. This compound (C₁₅H₂₆O) is a natural compound of the eremophilane (B1244597) type, first identified in Valeriana officinalis (commonly known as valerian)[1]. It is a key constituent in the essential oil of valerian roots and is studied for its potential contribution to the sedative and anxiolytic properties of valerian extracts[1]. This guide details the methodologies for its extraction from plant sources, purification protocols, and analytical identification.

Extraction of this compound-Containing Essential Oil

The initial step in isolating this compound is the extraction of the essential oil from the plant material, typically the dried roots and rhizomes of Valeriana species. Several methods are employed, each with varying efficiency and resulting chemical profiles.

Steam Distillation

A common method for extracting volatile compounds, steam is passed through the plant material to vaporize the essential oils, which are then condensed and separated from the aqueous phase[1].

Experimental Protocol: Pressurized Steam Distillation

-

Preparation: Obtain dried and ground rhizomes of Valeriana officinalis.

-

Apparatus: Load the plant material into a still.

-

Distillation: Introduce pressurized steam into the still, passing it through the plant material.

-

Condensation: Pass the resulting vapor (a mix of steam and volatile compounds) through a condenser.

-

Separation: Collect the condensate in a separation funnel. The essential oil, being immiscible with water, will form a distinct layer and can be separated.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.

Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO₂), is a modern technique that offers high selectivity and yields pure extracts without solvent residue.

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation: Use dried, ground valerian root material. Particle size can influence extraction rates, with smaller particles generally leading to higher yields[2].

-

Apparatus: Place the plant material into the extraction vessel of an SFE system.

-

Extraction Parameters:

-

Separation: The CO₂ containing the extracted compounds flows into a separator vessel where pressure and/or temperature are changed, causing the CO₂ to lose its solvent power and the extract to precipitate.

-

Collection: Collect the extract from the separator.

Solvent Extraction (Maceration)

This traditional method involves soaking the plant material in an organic solvent to dissolve the active constituents.

Experimental Protocol: Ethanolic Maceration

-

Preparation: Use dried roots and rhizomes of V. officinalis.

-

Solvent: Prepare an extractive solvent solution, for example, 70:30 ethanol (B145695) to water[3].

-

Maceration: Submerge the plant material in the solvent (e.g., a 1kg:5L ratio) and stir constantly at room temperature for a period of at least 72 hours[3][4].

-

Filtration: Separate the solid plant material from the liquid extract through filtration or centrifugation[4].

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent, resulting in a crude extract.

Quantitative Data: Extraction Yields and this compound Content

The efficiency of extraction and the concentration of this compound can vary significantly based on the method, plant origin, and processing parameters.

Table 1: Comparison of Essential Oil Extraction Yields from Valeriana officinalis

| Extraction Method | Plant Material | Yield (% v/w or w/w) | Source |

| Pressurized Steam Distillation | Rhizomes | 0.9 – 1.2% (v/w) | [1] |

| Steam Distillation | Roots | 0.28 – 1.16% | [1] |

| Hydrodistillation | Roots & Rhizomes | 0.21 – 1.03% | [5] |

| Supercritical CO₂ Extraction | Roots | Not specified, but yield influenced by T/P | [2] |

Table 2: this compound Concentration in Valeriana Essential Oil

| Plant Species | Geographic Origin | This compound Content (%) | Analytical Method | Source |

| Valeriana officinalis | Not Specified | 18 – 22% | Patent Data | [1] |

| Valeriana officinalis | Iranian | 12.55% | GC-MS | [6][7][8] |

| Valeriana officinalis | Not Specified | 8.69 – 22.89% | Not Specified | [9] |

| Valeriana sp. | Turkey | 3.1% | GC-MS | [10] |

Isolation and Purification of this compound

Following the initial extraction, chromatographic techniques are essential for isolating this compound from the complex mixture of compounds in the essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative identification and quantitative analysis of volatile compounds like this compound[11]. It separates components based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the essential oil extract in a suitable solvent (e.g., dichloromethane, 1:100 v/v)[12].

-

Injection: Inject a small volume (e.g., 1 μL) into the GC system[12].

-

Chromatographic Separation: Utilize a capillary column (e.g., DB-5ms) and a specific temperature program to separate the compounds.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer separates and detects these fragments.

-

Identification: Identify this compound by comparing its mass spectrum fragmentation pattern and retention time with those of a known standard or a reference library (e.g., Wiley, NIST)[6][11].

Table 3: Example GC-MS Operating Conditions for Valeriana officinalis Oil Analysis

| Parameter | Specification | Source |

| Carrier Gas | Helium (99.999%) | [11] |

| Flow Rate | 1 mL/min | [11] |

| Injector Temp. | 200 °C | [11] |

| Detector Temp. | 250 °C | [11] |

| Split Ratio | 1:20 | [11] |

| Oven Program | Start 50°C (1 min hold), ramp to 250°C at 3°C/min, hold for 10 min | [11] |

| Mass Range | 40 to 550 amu | [6][11] |

| Ionization | 70 eV | [11] |

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC can be used to separate and purify components from a crude extract.

Experimental Protocol: Preparative TLC

-

Plate Preparation: Use a large glass plate coated with a thick layer (e.g., 1mm) of silica (B1680970) gel GF254[13].

-

Sample Application: Apply the crude extract as a continuous band near the bottom of the plate.

-

Development: Place the plate in a chromatography tank containing a suitable mobile phase (e.g., hexane:ethyl acetate:acetic acid 65:35:0.5)[13]. Allow the solvent to move up the plate, separating the components.

-

Visualization: Visualize the separated bands under a UV lamp (254 nm and 366 nm)[13].

-

Elution: Scrape the silica gel band corresponding to the desired compound (identified by comparison with a standard) from the plate.

-

Recovery: Elute the compound from the silica gel using an appropriate solvent and evaporate the solvent to obtain the purified substance.

Structural Elucidation

Once isolated, the identity and structure of this compound are confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint[6][11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of its structure and stereochemistry[14][15]. 2D-NMR experiments like COSY, HMBC, and HSQC are used to establish atom connectivity[15][16].

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group characteristic of an alcohol[16].

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the logical steps from raw plant material to purified this compound.

Proposed Mechanism of Action for Valerian Extracts

While the precise signaling pathway for this compound alone is not fully elucidated, the sedative effects of valerian extracts are primarily linked to the modulation of the GABAergic system[1]. Constituents of the extract act on GABA-A receptors, leading to neuronal inhibition.

References

- 1. This compound|C15H26O|Sesquiterpenoid for Research [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 5. cdn.techscience.cn [cdn.techscience.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

Preliminary Pharmacological Profile of Valerianol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerianol, a sesquiterpenoid alcohol, is a significant constituent of the essential oil of Valeriana officinalis. Traditionally, extracts of Valeriana officinalis have been utilized for their sedative-hypnotic, anxiolytic, and anti-inflammatory properties. While a substantial body of research exists for the crude extracts and other primary components like valerenic acid, specific pharmacological data on isolated this compound is limited. This technical guide synthesizes the available preliminary pharmacological screening data for Valeriana officinalis extracts as a proxy to infer the potential activities of this compound. It details experimental methodologies, summarizes quantitative findings, and visualizes associated signaling pathways to provide a foundational resource for further investigation into the therapeutic potential of this compound.

Introduction

Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots and rhizomes are used in herbal medicine to treat insomnia, anxiety, and other nervous system disorders.[1] The pharmacological effects of valerian are attributed to a complex mixture of compounds, including valerenic acid and its derivatives, iridoids (valepotriates), and components of the essential oil, where this compound is a notable constituent.[1][2] This document focuses on the preliminary pharmacological screening relevant to this compound, drawing primarily from studies on Valeriana officinalis extracts due to the scarcity of research on the isolated compound.

Sedative-Hypnotic Activity

Extracts of Valeriana officinalis have demonstrated sedative and hypnotic effects in various preclinical models. These effects are largely attributed to the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[2]

Quantitative Data

Data presented below is for Valeriana officinalis extracts and its major constituents, serving as an indicator of potential activity for this compound.

| Test Compound/Extract | Animal Model | Dosage | Observed Effect | Reference |

| Valeriana officinalis root extract | Mice | 1000 mg/kg | Mild short-term sedative effect | [3] |

| Hesperidin (flavonoid from Valeriana) | Mice | Dose-dependent | Decreased physical activity and exploratory behavior, increased sleep time with sodium pentothal | [4] |

| Valerenic Acid | N/A | N/A | Spasmolytic and muscle relaxant activity | [5] |

Experimental Protocols

Pentobarbital-Induced Sleep Test (Hypnotic Activity)

This protocol is a standard method to assess the hypnotic potential of a test compound.

-

Animals: Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Mice are divided into control, standard (e.g., Diazepam), and test groups (receiving different doses of the extract or compound).

-

Administration: The test compound (e.g., Valeriana officinalis extract) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Induction of Sleep: After a specific period (e.g., 30 minutes post-administration), a sub-hypnotic dose of pentobarbital (B6593769) is administered to all animals.

-

Observation: The onset of sleep (loss of righting reflex) and duration of sleep are recorded. A significant increase in the duration of sleep compared to the control group indicates hypnotic activity.

Signaling Pathway

The sedative-hypnotic effects of Valeriana officinalis are primarily mediated through the positive allosteric modulation of GABA-A receptors. This enhances the inhibitory effects of GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

GABAergic Signaling Pathway

Anxiolytic Activity

Valeriana officinalis extracts have shown significant anxiolytic effects in various animal models of anxiety.[6] This activity is also linked to the modulation of the GABAergic system.

Quantitative Data

Data presented below is for Valeriana officinalis extracts and its constituents, suggesting a potential role for this compound.

| Test Compound/Extract | Animal Model | Dosage | Observed Effect in Elevated Plus Maze | Reference |

| Valeriana officinalis root extract | Rats | 3 ml/kg | Significant reduction in anxious behavior | [6] |

| Valerenic Acid | Rats | 3 mg/kg | Significant reduction in anxious behavior | [6] |

| Valepotriates | Rats | 0.1 and 0.2 g/kg | Significantly increased time spent and entries into open arms | [7] |

| 6-Methylapigenin (flavonoid from Valeriana) | Mice | N/A | Reduced anxiety-related behavior | [4] |

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

-

Apparatus: The maze is elevated above the floor and consists of two open arms and two enclosed arms.

-

Animals: Rats or mice are used.

-

Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Parameters Measured: The number of entries into and the time spent in the open and enclosed arms are recorded.

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the innate aversion of rodents to open spaces is reduced.

Experimental Workflow

Elevated Plus Maze Experimental Workflow

Anti-inflammatory Activity

Several species of Valeriana have been reported to possess anti-inflammatory properties.[8][9] This suggests that this compound may also contribute to these effects.

Quantitative Data

Data presented below is for Valeriana wallichii, a related species, as specific data for V. officinalis or this compound is limited.

| Test Compound/Extract | Assay | IC50 Value | Standard | Reference |

| Ethyl acetate (B1210297) fraction of V. wallichii | Lipoxygenase Inhibition | 73 ± 0.36 µg/mL | 6.11 ± 0.02 µg/mL | [8] |

Experimental Protocols

In Vitro Lipoxygenase Inhibition Assay

This assay is used to screen for compounds that can inhibit the lipoxygenase enzyme, which is involved in the inflammatory cascade.

-

Reagents: Lipoxygenase enzyme solution, substrate solution (e.g., linoleic acid), and buffer.

-

Procedure: The test compound is incubated with the enzyme and substrate.

-

Measurement: The formation of the product is measured spectrophotometrically at a specific wavelength.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Signaling Pathway

The anti-inflammatory effects of some plant extracts are mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Anti-inflammatory Signaling Pathway

Conclusion and Future Directions

The preliminary pharmacological screening of Valeriana officinalis extracts strongly suggests potential sedative-hypnotic, anxiolytic, and anti-inflammatory activities that may be, in part, attributable to its constituent, this compound. The primary mechanism for the CNS effects appears to be the modulation of the GABAergic system. However, there is a significant gap in the scientific literature regarding the specific pharmacological profile of isolated this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of pure this compound from Valeriana officinalis.

-

In Vitro Studies: Conducting receptor binding assays and enzyme inhibition assays with isolated this compound to determine its specific molecular targets and potency (e.g., IC50, Ki values).

-

In Vivo Studies: Performing comprehensive in vivo studies in appropriate animal models to evaluate the dose-dependent sedative-hypnotic, anxiolytic, and anti-inflammatory effects of isolated this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its pharmacological effects.

A thorough investigation of isolated this compound is warranted to validate its therapeutic potential and to contribute to the development of new phytopharmaceuticals.

References

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. ijraset.com [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. researchgate.net [researchgate.net]

- 6. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of the topical preparation of Valeriana wallichii and Achyranthes aspera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry [frontiersin.org]

Valerianol: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerianol is a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is a key constituent of the essential oils derived from the roots and rhizomes of various Valeriana species, plants that have been used for centuries in traditional medicine for their sedative and anxiolytic properties. While the pharmacological effects of crude Valerian extracts are widely documented, research focusing specifically on the isolated compound this compound is still emerging. This technical guide provides a comprehensive literature review of the known biological activities of this compound, presents available quantitative data for Valerian extracts containing this compound, details relevant experimental methodologies, and illustrates proposed signaling pathways to guide future research and drug development efforts.

Biological Activities of this compound

This compound is primarily associated with the bioactivities of the essential oils in which it is found. The overall therapeutic effects of Valerian extracts are understood to be a result of the synergistic interaction between its various chemical constituents, including sesquiterpenoids like this compound, valerenic acids, and iridoids.[[“]] The primary biological activities attributed to extracts containing this compound are detailed below.

Anxiolytic and Sedative Activities

The most well-documented effects of Valerian extracts are their sedative and anxiolytic properties.[2][3] These effects are largely attributed to the modulation of the central nervous system, specifically through interactions with the γ-aminobutyric acid (GABA) system.[[“]][2] GABA is the primary inhibitory neurotransmitter in the brain, and enhancing its signaling leads to a reduction in neuronal excitability, resulting in calming and sedative effects. While compounds like valerenic acid and valerenol have been directly shown to bind to and modulate GABA-A receptors, it is hypothesized that this compound, as a structurally related sesquiterpenoid, contributes to this overall effect.[2][4]

Anti-inflammatory and Antioxidant Activities

Valerian extracts have been investigated for their potential anti-inflammatory and antioxidative properties.[2] In vitro studies on ethanolic extracts of Valeriana officinalis have demonstrated an ability to inhibit lipid peroxidation induced by various pro-oxidant agents in rat brain homogenates, suggesting a neuroprotective antioxidant effect.[3][4] The essential oil of Valeriana pilosa, which contains this compound in concentrations ranging from 0.2% to 18.2%, has also shown antioxidant capacity in DPPH and ABTS radical scavenging assays.[[“]]

Quantitative Data on the Biological Activity of Valerian-Containing Extracts

A comprehensive review of the scientific literature reveals a notable gap in quantitative data (e.g., IC₅₀ or EC₅₀ values) for the biological activities of isolated this compound . The majority of studies have been conducted on complex extracts or essential oils from various Valeriana species. The tables below summarize the available data for these extracts, which are known to contain this compound as one of their constituents. It is critical to note that these values represent the activity of the entire extract and not of this compound alone.

Table 1: Antioxidant Activity of Valeriana pilosa Essential Oil (VPEO)

| Assay | IC₅₀ (mg/mL) | Reference Compound | Reference IC₅₀ (mg/mL) |

|---|---|---|---|

| ABTS•+ Radical Scavenging | 0.30 ± 0.05 | Quercetin | 0.07 ± 0.03 |

| DPPH Radical Scavenging | 0.38 ± 0.07 | Quercetin | 0.06 ± 0.02 |

Data sourced from a study where this compound was a constituent of the tested essential oil (0.2–18.2%).[[“]]

Table 2: Anti-inflammatory Activity of Valeriana wallichii Leaf Extracts

| Assay | Extract Fraction | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Lipoxygenase Inhibition | Ethyl Acetate | 73 ± 0.36 | Indomethacin | 6.11 ± 0.02 |

This study demonstrates the anti-inflammatory potential of a Valeriana species extract.[4]

Table 3: GABAergic Activity of Valerian Extract and Valerenic Acid

| Substance | Assay | IC₅₀ |

|---|---|---|

| Valerian Extract | Inhibition of brainstem neuronal firing | 240 ± 18.7 µg/mL |

| Valerenic Acid | Inhibition of brainstem neuronal firing | 23 ± 2.6 µM |

These values demonstrate the GABAergic activity of the whole extract and another key sesquiterpene, providing context for the potential activity of this compound.[6]

Proposed Mechanism of Action and Signaling Pathways

The primary hypothesized mechanism for the sedative and anxiolytic effects of Valerian compounds, including potentially this compound, is the positive allosteric modulation of GABA-A receptors.

GABA-A Receptor Modulation

Compounds within Valerian, such as valerenic acid and valerenol, have been shown to bind to a specific site on the GABA-A receptor, enhancing the effect of GABA.[[“]][4] This binding increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This action is similar to that of benzodiazepines, although it occurs at a different binding site on the receptor complex.[7] Given its structural similarities to other active sesquiterpenoids in Valerian, it is plausible that this compound contributes to this GABAergic activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following protocols are standard assays used to evaluate the activities discussed in this review.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare a series of dilutions of pure this compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well microplate, add 50 µL of each this compound dilution to 150 µL of the methanolic DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer. A blank containing only methanol is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by non-linear regression analysis.

In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing the anxiolytic effects of compounds in rodents.

Protocol:

-

Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) set in a plus shape, elevated 45-50 cm from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are exposed (open arms).

-

Animals and Acclimatization: Use male mice or rats. Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group and a positive control group (e.g., Diazepam, 2 mg/kg) are required. Typically, administration occurs 30-60 minutes before testing.

-

Testing Procedure: Place the animal individually in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using video tracking software. An arm entry is defined as all four paws entering the arm.

-

Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms [(Time in open / Total time) x 100] and an increase in the percentage of open arm entries [(Open entries / Total entries) x 100]. The total number of arm entries can be used as an indicator of general locomotor activity.

-

Statistical Evaluation: Analyze data using ANOVA followed by post-hoc tests to compare the this compound-treated groups with the vehicle control group.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a well-established cause of inflammation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: A control solution is prepared with 2 mL of distilled water instead of the this compound solution.

-

Incubation: Incubate the samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

IC₅₀ Determination: Determine the IC₅₀ value from a plot of inhibition percentage against concentration. Diclofenac sodium is often used as a reference standard.

Conclusion and Future Directions

This compound is a significant sesquiterpenoid component of Valeriana species, plants with well-known sedative and anxiolytic effects. While the biological activities of Valerian extracts are widely reported, there is a pronounced scarcity of research on the specific pharmacological properties of isolated this compound. The available evidence suggests that this compound likely contributes to the anxiolytic, sedative, antioxidant, and anti-inflammatory profile of the plant's extracts, potentially through the modulation of GABA-A receptors.

However, the lack of quantitative data (IC₅₀/EC₅₀ values) for the pure compound makes it difficult to ascertain its specific potency and contribution to the overall therapeutic effect. Future research should prioritize the isolation and purification of this compound to perform rigorous in vitro and in vivo studies. Such research is essential to validate its biological activities, elucidate its precise mechanisms of action, and determine its potential as a standalone therapeutic agent or a key marker for the standardization of herbal medicinal products. These efforts will be crucial for unlocking the full therapeutic potential of this promising natural compound for the development of novel treatments for anxiety, sleep, and inflammatory disorders.

References

- 1. consensus.app [consensus.app]

- 2. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Anti-inflammatory activity of the topical preparation of Valeriana wallichii and Achyranthes aspera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]

Valerianol (CAS 20489-45-6): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemistry, Biological Activity, and Experimental Protocols for a Promising Sesquiterpenoid

Introduction

Valerianol, a sesquiterpenoid alcohol with the CAS number 20489-45-6, is a naturally occurring compound predominantly found in the essential oils of Valeriana species.[1] With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including sedative, anxiolytic, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols to support further investigation and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with moderate solubility in organic solvents.[[“]] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20489-45-6 | [1] |

| Molecular Formula | C₁₅H₂₆O | [1][3] |

| Molecular Weight | 222.37 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [[“]] |

| Synonyms | Kusenol, Kusunol | [[“]][3] |

Biological Activity and Mechanism of Action

The primary pharmacological activity of this compound and related compounds in Valeriana extracts is attributed to their interaction with the central nervous system, particularly the modulation of the γ-aminobutyric acid (GABA) system.

GABAergic System Modulation

Serotonergic System Interaction

In addition to its effects on the GABAergic system, components of valerian essential oil have been shown to interact with the serotonergic system.[[“]][[“]] Some constituents upregulate 5-HT1A receptors, increasing the release of serotonin (B10506) and activating downstream signaling pathways, which may contribute to the anxiolytic and sleep-promoting effects.[[“]][7] While direct evidence for this compound's interaction with serotonin receptors is limited, the activity of the broader extract suggests this as a potential area for further investigation.

Anti-inflammatory and Antioxidant Activity

Research into Valeriana species extracts has indicated potential anti-inflammatory and antioxidant properties.[1] While specific IC₅₀ values for this compound are not available in the reviewed literature, extracts containing this compound have demonstrated inhibitory effects in assays such as the lipoxygenase inhibition assay. For instance, an ethyl acetate (B1210297) fraction of Valeriana wallichii showed an IC₅₀ value of 73 ± 0.36 µg/mL.[8] Similarly, essential oils from Valeriana species have shown antioxidant activity in DPPH, FRAP, and ABTS assays.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that much of the specific quantitative data for this compound is not available, and therefore, data for related compounds and extracts are provided for context.

Table 1: Receptor Binding and Functional Assay Data

| Compound/Extract | Assay | Target | Result | Reference |

| Valerenic acid & Valerenol | Binding Assay | GABA-A Receptor | nM affinity | [1][[“]] |

| Valerenic acid | Functional Assay | 5-HT₅ₐ Receptor | IC₅₀ = 17.2 µM | [10] |

| Valeriana wallichii (ethyl acetate fraction) | Lipoxygenase Inhibition | Lipoxygenase | IC₅₀ = 73 ± 0.36 µg/mL | [8] |

| Valeriana jatamansi (methanolic extract) | DPPH Radical Scavenging | DPPH Radical | IC₅₀ = 78 ± 2.9 µg/mL | [11] |

| Valeriana jatamansi (essential oil) | DPPH Radical Scavenging | DPPH Radical | IC₅₀ = 876 ± 12.8 µg/mL | [11] |

Table 2: Pharmacokinetic Parameters (for Valerenic Acid)

| Parameter | Value | Species | Administration | Reference |

| Tₘₐₓ | 1 - 2 h | Human | Oral | [12] |

| T₁/₂ | 1.1 ± 0.6 h | Human | Oral | [12] |

| AUC | 4.80 ± 2.96 µg/mL·h | Human | Oral | [12] |

| Bioavailability (F) | 33.70% | Rat | Oral | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Isolation of this compound from Valeriana officinalis

This protocol describes a general method for the extraction and isolation of this compound from plant material.

-

Plant Material Preparation: Obtain dried and powdered roots and rhizomes of Valeriana officinalis.

-

Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with an appropriate solvent such as ethanol (B145695) or a mixture of ethanol and water (e.g., 70:30 v/v).[14]

-